molecular formula C25H21NO3 B11332914 N-(diphenylmethyl)-7-methoxy-1-benzoxepine-4-carboxamide

N-(diphenylmethyl)-7-methoxy-1-benzoxepine-4-carboxamide

Cat. No.: B11332914
M. Wt: 383.4 g/mol
InChI Key: JEIFCFRJKGWJMT-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-7-methoxy-1-benzoxepine-4-carboxamide is a complex organic compound with a unique structure that includes a benzoxepine ring, a methoxy group, and a diphenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-7-methoxy-1-benzoxepine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzoxepine ring One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow methods to enhance efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up to meet commercial demands. The use of microreactors and optimized catalysts can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-7-methoxy-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol for methoxy group substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(diphenylmethyl)-7-methoxy-1-benzoxepine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-7-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(diphenylmethyl)-1-phenylethan-1-imine
  • Diphenylmethyl-phosphonamidic chlorides
  • N,N-dimethylglycine

Uniqueness

N-(diphenylmethyl)-7-methoxy-1-benzoxepine-4-carboxamide stands out due to its unique benzoxepine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can offer insights and results that other similar compounds may not provide.

Properties

Molecular Formula

C25H21NO3

Molecular Weight

383.4 g/mol

IUPAC Name

N-benzhydryl-7-methoxy-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C25H21NO3/c1-28-22-12-13-23-21(17-22)16-20(14-15-29-23)25(27)26-24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-17,24H,1H3,(H,26,27)

InChI Key

JEIFCFRJKGWJMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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